molecular formula C22H20FNO B5119035 9-[4-(2-Fluorophenoxy)butyl]carbazole

9-[4-(2-Fluorophenoxy)butyl]carbazole

Cat. No.: B5119035
M. Wt: 333.4 g/mol
InChI Key: DNFDVBHGZBABIC-UHFFFAOYSA-N
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Description

9-[4-(2-Fluorophenoxy)butyl]carbazole is a chemical compound with the molecular formula C22H20FNO. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability .

Preparation Methods

The synthesis of 9-[4-(2-Fluorophenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(2-fluorophenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

9-[4-(2-Fluorophenoxy)butyl]carbazole can undergo various chemical reactions, including:

Scientific Research Applications

9-[4-(2-Fluorophenoxy)butyl]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(2-Fluorophenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 9-[4-(2-Fluorophenoxy)butyl]carbazole include other carbazole derivatives such as:

This compound is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties, making it suitable for specific applications in optoelectronics and materials science .

Properties

IUPAC Name

9-[4-(2-fluorophenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-19-11-3-6-14-22(19)25-16-8-7-15-24-20-12-4-1-9-17(20)18-10-2-5-13-21(18)24/h1-6,9-14H,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFDVBHGZBABIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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